5-Bromo-2,3-difluorobenzyl amine
Overview
Description
“5-Bromo-2,3-difluorobenzyl amine” is a chemical compound . It is used for experimental and research purposes . It is also used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “5-Bromo-2,3-difluorobenzyl amine” and similar compounds often involves reactions such as the Ugi four-component condensation reaction and the Suzuki Cross-Coupling Reaction .Molecular Structure Analysis
The molecular structure of “5-Bromo-2,3-difluorobenzyl amine” can be determined using various techniques such as X-ray powder diffraction analysis .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . The free radical bromination of alkyl benzenes is one such reaction .Physical And Chemical Properties Analysis
“5-Bromo-2,3-difluorobenzyl amine” is a crystalline compound . It is stable up to 290 °C with two-step degradation .Scientific Research Applications
Selective Amination Catalysis
Selective amination of halopyridines and halobenzyl compounds, such as 5-bromo-2-chloropyridine, using palladium-Xantphos complexes, showcases an application of 5-Bromo-2,3-difluorobenzyl amine in catalytic processes. These reactions achieve high yields and chemoselectivity, offering pathways for synthesizing aminated derivatives for further applications in chemical synthesis and material science (Ji, Li, & Bunnelle, 2003).
Ligand Design and Functionalization
The synthesis of ligands with halobenzyl pendant arms, through transformations like carboethoxylation and subsequent reactions, demonstrates the utility of halobenzyl compounds in designing preorganized ligands for potential applications in biochemistry and material science. This approach aids in the rational design of ligands with specific functionalities and binding properties (Charbonnière, Weibel, & Ziessel, 2002).
Stereocontrol in Chemical Synthesis
The synthesis of dibenz[c,e]azepines with center-axis chirality, using methods such as Pd-catalyzed intramolecular direct arylation, demonstrates how halobenzyl compounds contribute to the development of stereocontrolled synthetic methods. Such approaches are valuable in the synthesis of chiral molecules, which have implications in pharmaceuticals and asymmetric catalysis (Balgobin et al., 2017).
Photolabile Groups in Biochemistry
The synthesis and application of photolabile carbene-generating labels, starting from halobenzyl compounds, serve as a tool in biochemistry for the study of dynamic processes within biological systems. These compounds, upon irradiation, release carbenes that can be used for transient modification of biomolecules, providing insights into molecular interactions and functions (Nassal, 1983).
Radical Cyclization Reactions
The development of tin-free hydrodehalogenation and reductive radical cyclization reactions showcases the role of halobenzyl compounds in facilitating efficient synthesis of cyclic structures. Such reactions are significant in organic synthesis, providing access to various cyclic and acyclic compounds with potential applications in medicinal chemistry and material science (Vaillard, Postigo, & Rossi, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5-bromo-2,3-difluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMVBKWCJOEYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-difluorobenzyl amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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